Sodium 6-chloro-2-fluoropyridine-3-sulfinate
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Overview
Description
Sodium 6-chloro-2-fluoropyridine-3-sulfinate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a sulfonate group attached to a pyridine ring, which is further substituted with chlorine and fluorine atoms. The unique structure of this compound imparts distinct chemical properties, making it valuable in synthetic chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-chloro-2-fluoropyridine-3-sulfinate typically involves the reaction of 6-chloro-2-fluoropyridine with a sulfonating agent. One common method includes the use of sodium sulfinate in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-chloro-2-fluoropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to sulfinate or sulfide groups.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Sodium 6-chloro-2-fluoropyridine-3-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 6-chloro-2-fluoropyridine-3-sulfinate involves its interaction with specific molecular targets. The sulfonate group can participate in various biochemical reactions, influencing cellular processes. The chlorine and fluorine substitutions on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- 6-chloro-2-fluoropyridine-3-sulfonyl chloride
- 3,5-dichloro-2,4,6-trifluoropyridine
- 3-chloro-2,4,5,6-tetrafluoropyridine
Comparison: Sodium 6-chloro-2-fluoropyridine-3-sulfinate is unique due to its specific sulfonate group, which imparts distinct chemical reactivity compared to other fluorinated pyridines. The presence of both chlorine and fluorine atoms further enhances its versatility in synthetic applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C5H2ClFNNaO2S |
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Molecular Weight |
217.58 g/mol |
IUPAC Name |
sodium;6-chloro-2-fluoropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3ClFNO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
QKHMZOFTLJJGAY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)[O-])F)Cl.[Na+] |
Origin of Product |
United States |
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